6,8,12-Trimethylbenz(a)anthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20627-34-3 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6,8,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18-9-5-4-8-16(18)11-14(2)20(21)12-19(13)17/h4-12H,1-3H3 |
InChI Key |
ZUXQCNITNWNRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C(=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of 6,8,12 Trimethylbenz a Anthracene
Established Synthetic Routes for 6,8,12-Trimethylbenz(a)anthracene and Related Benz(a)anthracenes
The foundational methods for constructing the benz(a)anthracene (B33201) framework often involve multi-step sequences, with classical reactions like the Friedel-Crafts acylation and the Elbs reaction being historically significant. A key early synthesis of a trimethylated benz[a]anthracene, specifically 7,8,12-trimethylbenz[a]anthracene, was reported by Bachmann and Chemerda in 1938. While the detailed synthesis of the 6,8,12-isomer is less commonly documented in seminal literature, the general strategies employed for related polymethylated benz[a]anthracenes provide a blueprint for its potential preparation.
One of the most versatile and widely employed strategies for constructing the benz[a]anthracene core is the Diels-Alder reaction . This approach typically involves the [4+2] cycloaddition of a substituted naphthalene (B1677914) or a related diene with a suitable dienophile. The regiochemistry of this reaction is a critical consideration, and the choice of substituents on both the diene and dienophile directs the final placement of the methyl groups on the tetracyclic system.
Another classical approach is the Haworth synthesis , which involves the Friedel-Crafts acylation of a naphthalene derivative with a succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps to build the additional benzene (B151609) ring. The initial position of acylation on the naphthalene ring is a key determinant of the final substitution pattern of the benz(a)anthracene product.
More contemporary methods often rely on transition metal-catalyzed cross-coupling reactions, which offer greater efficiency and regioselectivity. For instance, a palladium-catalyzed tandem C-H activation/biscyclization reaction of propargylic carbonates with terminal alkynes has been developed to construct the benz[a]anthracene framework with high regioselectivity. rsc.org This method allows for the strategic placement of substituents by choosing appropriately substituted starting materials.
A summary of common synthetic strategies is presented below:
| Synthetic Strategy | Key Reactions | Regiocontrol |
| Diels-Alder Reaction | [4+2] cycloaddition | Governed by substituents on diene and dienophile |
| Haworth Synthesis | Friedel-Crafts acylation, Clemmensen reduction, cyclization, aromatization | Determined by the initial acylation site on the naphthalene precursor |
| Palladium-Catalyzed Cyclization | C-H activation, biscyclization of alkynes and carbonates | High regioselectivity based on starting material structure rsc.org |
| Suzuki-Miyaura Coupling | Cross-coupling of boronic acids with halides, followed by ring-closing metathesis | Precise placement of substituents through tailored coupling partners |
Methodologies for the Preparation of Alkylated Benz(a)anthracene Analogs and Derivatives
The introduction of alkyl groups, particularly methyl groups, onto a pre-formed benz(a)anthracene skeleton or during its construction is essential for creating analogs like the target compound. Several methodologies are available for this purpose.
Direct Alkylation: Friedel-Crafts alkylation can be used to introduce methyl groups onto the benz(a)anthracene ring system using an alkyl halide and a Lewis acid catalyst. However, this method often suffers from a lack of regioselectivity, leading to a mixture of isomers, and is prone to polyalkylation. The reactivity of the different positions on the benz(a)anthracene core varies, influencing the product distribution.
Synthesis from Alkylated Precursors: A more controlled approach involves the use of appropriately methylated starting materials in the synthetic sequences described in the previous section. For example, in a Haworth synthesis, a methylated naphthalene derivative can be used to direct the position of the methyl groups in the final benz(a)anthracene product. Similarly, in metal-catalyzed reactions, methylated alkynes or carbonates can be employed. rsc.org
Bioalkylation: Interestingly, biological systems have been shown to perform alkylation on the benz(a)anthracene scaffold. Studies have demonstrated that benz(a)anthracene can undergo bioalkylation in rat liver cytosol preparations fortified with S-adenosyl-L-methionine to form methylated derivatives, including the potent carcinogen 7,12-dimethylbenz(a)anthracene. nih.gov This enzymatic process highlights the potential for biocatalytic approaches in the synthesis of specific alkylated PAHs.
A comparison of alkylation methodologies is provided in the table below:
| Alkylation Method | Reagents/System | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Direct introduction of alkyl groups | Poor regioselectivity, polyalkylation |
| Synthesis from Alkylated Precursors | Methylated naphthalenes, alkynes, etc. | High regiocontrol | Requires synthesis of specific precursors |
| Bioalkylation | Rat liver cytosol, S-adenosyl-L-methionine | Enzymatic specificity | Limited to specific products, complex system nih.gov |
Regioselective Synthesis and Isomerization Studies Pertinent to this compound Structure
The precise control of substituent placement, or regioselectivity, is paramount in the synthesis of a specific isomer like this compound. As mentioned, modern synthetic methods have made significant strides in achieving high regioselectivity.
Regioselective Synthesis: The palladium-catalyzed tandem C-H activation/biscyclization reaction is a prime example of a highly regioselective method. rsc.org The reaction proceeds through a mechanism that favors the formation of a specific constitutional isomer based on the electronic and steric properties of the starting materials. Similarly, the Suzuki-Miyaura coupling, followed by a ring-closing metathesis strategy, allows for the programmed assembly of the benz(a)anthracene skeleton with predefined substitution patterns. The choice of the boronic acid and the halide partner directly dictates the final arrangement of the methyl groups.
Isomerization Studies: Once a particular isomer of a polysubstituted PAH is synthesized, it is important to consider the possibility of isomerization, where substituents migrate to different positions on the aromatic core, especially under thermal or photochemical conditions. Studies on related systems, such as 8-arylbenz[a]anthracenes, have shown that isomerization can occur, leading to a mixture of products. researchgate.net The mechanism of such isomerizations can involve complex rearrangements and the formation of intermediates.
Furthermore, photoisomerization is a known phenomenon in linked anthracenes and other polycyclic aromatic hydrocarbons. nih.gov While specific studies on the isomerization of this compound are not widely reported, the general principles of PAH isomerization suggest that under sufficiently energetic conditions, migration of the methyl groups could potentially occur, leading to the formation of other trimethylbenz(a)anthracene isomers. The relative stability of the different isomers would play a crucial role in the equilibrium of such a process.
Metabolic Activation Pathways of 6,8,12 Trimethylbenz a Anthracene
Enzymatic Biotransformation Mechanisms of Polycyclic Aromatic Hydrocarbons Relevant to 6,8,12-Trimethylbenz(a)anthracene
The enzymatic biotransformation of PAHs is a crucial process that dictates their biological activity. This process is generally divided into two phases. Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the PAH molecule. nih.gov These reactions are followed by Phase II reactions, where conjugation enzymes further modify the molecule to increase its water solubility and facilitate its excretion. nih.gov However, it is during Phase I metabolism that reactive intermediates can be formed, which are central to the biological effects of PAHs.
The metabolic activation of PAHs like this compound is thought to proceed through the formation of epoxide intermediates. nih.gov These epoxides can be further metabolized by microsomal epoxide hydrolase (mEH) to form dihydrodiols. wikipedia.orgnih.gov Subsequent epoxidation of these dihydrodiols can lead to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites of many PAHs. semanticscholar.orgresearchgate.net
Role of Cytochrome P450 Isozymes (e.g., CYP1B1) in this compound Metabolism
Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including PAHs. mdpi.com Several CYP isozymes are involved in the metabolism of PAHs, with the CYP1 family, particularly CYP1A1 and CYP1B1, being of primary importance. nih.govoup.com
CYP1B1 is an extrahepatic enzyme that has been shown to be highly active in the metabolic activation of various procarcinogenic PAHs. nih.govnih.gov Studies on the structurally similar DMBA have demonstrated that CYP1B1 is crucial for its initial epoxidation. nih.govresearchgate.net It is therefore highly probable that CYP1B1 plays a significant role in the initial metabolic steps of this compound. The expression of CYP1B1 can be induced by PAHs themselves through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.net This induction can lead to an enhanced rate of metabolism and, consequently, an increased formation of reactive metabolites.
The table below summarizes the key cytochrome P450 isozymes involved in the metabolism of the analogous compound, 7,12-dimethylbenz(a)anthracene.
| Enzyme | Substrate(s) | Product(s) | Significance in Metabolic Activation |
| CYP1A1 | 7,12-dimethylbenz(a)anthracene (DMBA) | DMBA-epoxides, DMBA-dihydrodiols | Plays a role in the overall metabolism of DMBA and can contribute to the formation of diol epoxides. nih.govnih.gov |
| CYP1B1 | 7,12-dimethylbenz(a)anthracene (DMBA) | DMBA-3,4-epoxide | Considered a key enzyme in the initial activation step of DMBA, leading to the formation of the proximate carcinogen. nih.govnih.govnih.gov |
| CYP2B | 7,12-dimethylbenz(a)anthracene (DMBA) | Various hydroxylated metabolites | Contributes to the detoxification pathways of DMBA, but may also be involved in the formation of some reactive intermediates. nih.gov |
| CYP3A | 7,12-dimethylbenz(a)anthracene (DMBA) | Various hydroxylated metabolites | Involved in the metabolism of DMBA, with its contribution to the formation of reactive metabolites being less defined compared to CYP1A1 and CYP1B1. nih.gov |
Function of Microsomal Epoxide Hydrolase in the Metabolic Activation Cascade of this compound Procarcinogens
Microsomal epoxide hydrolase (mEH), also known as EPHX1, is a critical enzyme in the metabolic pathway of PAHs. wikipedia.orgnih.gov Its primary function is to catalyze the hydrolysis of epoxide intermediates, formed by CYP enzymes, to their corresponding trans-dihydrodiols. mdpi.com While this action is often a detoxification step, in the case of many PAHs, it is a necessary step in the pathway leading to the formation of the ultimate carcinogenic diol epoxides. semanticscholar.orgaacrjournals.org
For a procarcinogen like this compound, the initial epoxide formed by a CYP enzyme would be a substrate for mEH. The resulting dihydrodiol can then undergo a second epoxidation by a CYP enzyme to form a diol epoxide. semanticscholar.orgresearchgate.net Studies with mEH-null mice have demonstrated the crucial role of this enzyme in the carcinogenicity of DMBA, as these mice are resistant to its tumor-inducing effects. semanticscholar.orgnih.gov This highlights the pivotal role of mEH in the metabolic activation cascade of benz(a)anthracene (B33201) derivatives.
Formation of Reactive Metabolites from this compound, including Diol Epoxides
The culmination of the metabolic activation pathway for many PAHs is the formation of highly reactive diol epoxides. nih.govnih.gov These metabolites are electrophilic and can readily react with nucleophilic sites on cellular macromolecules, such as DNA, leading to the formation of DNA adducts. nih.gov The formation of these adducts is considered a key initiating event in chemical carcinogenesis.
Based on the established pathways for benz(a)anthracene and its derivatives, the metabolic activation of this compound is expected to proceed through the following key reactive intermediates:
Arene Oxides (Epoxides): The initial products of CYP-mediated oxidation. These are reactive intermediates that can isomerize to form phenols or serve as substrates for microsomal epoxide hydrolase.
Dihydrodiols: Formed by the action of microsomal epoxide hydrolase on arene oxides. While less reactive than epoxides, they are the precursors to the ultimate carcinogenic diol epoxides. semanticscholar.org
Diol Epoxides: These are considered the ultimate carcinogenic metabolites of many PAHs. researchgate.netnih.gov They are highly reactive and can form covalent bonds with DNA. The stereochemistry of the diol epoxide can significantly influence its biological activity. researchgate.netresearchgate.net For benz(a)anthracene derivatives, the "bay-region" diol epoxides are often the most tumorigenic. nih.gov
The table below outlines the key reactive metabolites formed during the metabolic activation of the analogous compound, benz(a)anthracene.
| Metabolite Type | Specific Example(s) from Benz(a)anthracene Metabolism | Role in Carcinogenesis |
| Arene Oxide | Benz(a)anthracene-3,4-oxide | A reactive intermediate that is a precursor to both detoxification products and the ultimate carcinogenic metabolites. |
| Dihydrodiol | trans-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene | A proximate carcinogen that can be further metabolized to the ultimate carcinogenic diol epoxide. nih.gov |
| Diol Epoxide | Benz(a)anthracene-3,4-diol-1,2-epoxide | The ultimate carcinogenic metabolite that can bind to DNA, leading to mutations and the initiation of cancer. nih.govnih.gov |
In Vivo and in Vitro Carcinogenesis Studies Involving 6,8,12 Trimethylbenz a Anthracene
Induction of Leukemia by 6,8,12-Trimethylbenz(a)anthracene in Animal Models
The polycyclic aromatic hydrocarbon this compound (6,8,12-TMBA) has been identified as a potent inducer of leukemia in animal models, particularly in rats. Research has demonstrated that this compound, along with structurally similar hydrocarbons like 7,12-dimethylbenz(a)anthracene (DMBA) and its isomer 7,8,12-trimethylbenz(a)anthracene (7,8,12-TMBA), can effectively elicit leukemia. nih.govsemanticscholar.org These compounds are considered to act on blood-forming cells through a common specific mechanism, leading to the development of hematopoietic malignancies. nih.gov The induction of leukemia by these agents provides a crucial experimental model for studying chemical carcinogenesis and the pathogenesis of leukemia. researchgate.netresearchgate.net
Analysis of Specific Chromosomal Changes (e.g., Trisomy of Chromosome 2) in this compound-Induced Leukemia
Cytogenetic analysis of leukemia induced by 6,8,12-TMBA in rats has revealed specific, non-random chromosomal abnormalities. In a study of 64 rat leukemias induced by both 6,8,12-TMBA and 7,8,12-TMBA, highly distinctive changes were repeatedly observed. nih.gov
Key chromosomal aberrations identified include:
Trisomy of the largest telocentric chromosome (C-1): This was found in the stemline of 10 leukemias, accounting for 15.6% of the cases studied. nih.gov
Elongation of the C-1 chromosome: A new, specific abnormality, defined as an elongation of one of the C-1 chromosome pairs, was identified as the predominant stemline in 5 leukemias (7.8%) and as a smaller cell population in 7 other cases. nih.gov
While the outline specifically mentions trisomy of chromosome 2, studies on leukemias induced by the closely related compounds 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and 7,8,12-trimethylbenz[a]anthracene (TMBA) in Long-Evans rats have shown that approximately 30% of these leukemias exhibit total or partial trisomy of chromosome #2. researchgate.netresearchgate.net These distinctive karyotypic abnormalities involving the number 2 chromosome were observed in half of the leukemic rats in one study. researchgate.net The non-random nature of these aberrations suggests they play a significant role in the development of the malignancy. researchgate.net In contrast, a majority of the induced leukemias (64.1%) presented a normal karyotype, indicating that other mechanisms also contribute to leukemogenesis. nih.gov
| Chromosomal Abnormality | Number of Cases | Percentage of Cases | Reference |
|---|---|---|---|
| Trisomy of C-1 Chromosome | 10 | 15.6% | nih.gov |
| Elongation of C-1 Chromosome (Predominant) | 5 | 7.8% | nih.gov |
| Other Abnormalities (Not C-1 related) | 8 | 12.5% | nih.gov |
| Normal Karyotype | 41 | 64.1% | nih.gov |
Pathogenesis and Hematopoietic Organ Changes in this compound-Induced Leukemia
Studies on the closely related isomer 7,8,12-TMBA provide insights into the pathological progression of the induced leukemia. A primary indicator of erythroblastic leukemia in rats was the formation of nodules in the spleen. nih.gov Histological examination revealed hyperplastic foci of stem cells within the red pulp of the spleen, which were morphologically indistinguishable from leukemic stem cells. nih.gov The compound appeared to disrupt the normal physiological hematological development in maturing rats, which was associated with the subsequent emergence of these leukemic stem cells in the spleen. nih.gov
In leukemic rats, significant changes occur in hematopoietic organs. The spleen and liver often become enlarged due to the infiltration of leukemic cells. semanticscholar.orgdovepress.com It is a characteristic of this type of stem-cell leukemia that there is an exuberant growth of leukemic cells within the liver sinusoids. semanticscholar.org Conversely, the thymus is often notably free from leukemic involvement. semanticscholar.org
Comparative Carcinogenicity and Leukemogenic Effects with Other Trimethylbenz(a)anthracene Isomers (e.g., 7,8,12-TMBA)
The isomers 6,8,12-TMBA and 7,8,12-TMBA are often investigated concurrently due to their similar structures and carcinogenic activities. nih.gov Both compounds are potent inducers of leukemia in rats. nih.govpnas.org Cytogenetic studies on leukemias induced by both isomers revealed identical, specific chromosomal abnormalities, such as C-1 trisomy and elongation of the C-1 chromosome. nih.gov This finding strongly suggests that despite their structural differences, these hydrocarbon carcinogens act on hematopoietic cells through a common specific mechanism to induce leukemia. nih.gov
While both are effective, 7,8,12-TMBA has been noted for its ability to preferentially elicit erythroleukemia in Sprague-Dawley rats. pnas.org The shared ability of 6,8,12-TMBA, 7,8,12-TMBA, and DMBA to induce non-random chromosomal aberrations, particularly involving the largest telocentric chromosomes, underscores a common pathway of chemical leukemogenesis among these polycyclic aromatic hydrocarbons. nih.govresearchgate.net
| Compound | Observed Effect | Animal Model | Reference |
|---|---|---|---|
| 6,8,12-TMBA | Induces leukemia with C-1 trisomy and elongation | Rats | nih.gov |
| 7,8,12-TMBA | Induces leukemia with C-1 trisomy and elongation | Rats | nih.gov |
| 7,8,12-TMBA | Preferentially elicits erythroleukemia | Sprague-Dawley Rats | pnas.org |
| 7,12-DMBA | Induces leukemia with trisomy of chromosome #2 | Long-Evans Rats | researchgate.netresearchgate.net |
Mechanistic Insights from In Vitro Cellular Models on the Biological Activity of this compound
While in vivo studies demonstrate the potent leukemogenic activity of 6,8,12-TMBA, in vitro cellular models offer a means to investigate the underlying molecular mechanisms. Research on related polycyclic aromatic hydrocarbons (PAHs) provides a framework for understanding these processes. For instance, studies with DMBA have shown that it can induce apoptosis in murine pre-B lymphocyte cell lines. nih.gov This process was found to be dependent on the activation of caspase-8, suggesting a specific molecular pathway for PAH-induced cell death. nih.gov
Furthermore, the metabolism of these compounds is a critical factor in their carcinogenicity. In vitro studies using rat liver nuclei and microsomes have detailed the metabolic pathways of DMBA. nih.gov These compounds are metabolized at both the methyl groups and the aromatic rings to form various derivatives, including dihydrodiols and phenols. nih.gov Several lines of evidence suggest that oxide derivatives of carcinogenic PAHs are the reactive intermediates that bind covalently to cellular nucleic acids like DNA and RNA, a key step in initiating carcinogenesis. nih.gov The binding of a DMBA oxide derivative to guanine nucleotides has been demonstrated in vitro, providing direct evidence of covalent modification of nucleic acid bases. nih.gov Although these studies were conducted with the closely related compound DMBA, they provide valuable mechanistic insights that are likely relevant to the biological activity of 6,8,12-TMBA.
Analytical Methodologies for the Detection and Characterization of 6,8,12 Trimethylbenz a Anthracene
Chromatographic Separation Techniques for Alkylated Benz(a)anthracenes and Related Polycyclic Aromatic Hydrocarbons
The separation of 6,8,12-trimethylbenz(a)anthracene from other PAHs and its isomers is a critical step in its analysis. High-resolution chromatographic techniques are indispensable for achieving the necessary selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of PAHs. nih.govechemi.com Reversed-phase HPLC, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol), is the most common approach. nih.gov The separation is driven by the hydrophobic interactions between the PAHs and the stationary phase. The elution order is generally dependent on the number of aromatic rings and the degree of alkylation. For a given ring system, isomers can often be separated based on subtle differences in their hydrophobicity and shape. While specific HPLC methods for this compound are not detailed in available literature, methods developed for the separation of alkylated PAH mixtures would be applicable. The use of specialized PAH-specific columns can enhance the resolution of complex isomer groups.
Below is a table summarizing common chromatographic techniques used for the analysis of alkylated PAHs, which would be applicable to this compound.
| Chromatographic Technique | Stationary Phase Example | Detector | Key Advantages for Alkylated PAH Analysis |
| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane | Mass Spectrometry (MS), Flame Ionization Detection (FID) | High resolution for complex isomer mixtures, provides structural information (with MS). |
| High-Performance Liquid Chromatography (HPLC) | Octadecylsilane (C18) | Fluorescence Detection (FLD), UV-Vis Diode Array Detection (DAD) | Excellent sensitivity and selectivity with fluorescence detection, suitable for less volatile PAHs. |
Environmental Dynamics and Fate of Methylated Benz a Anthracenes
Occurrence and Distribution of Methylated Benz(a)anthracenes in Various Environmental Matrices
Methylated polycyclic aromatic hydrocarbons (Me-PAHs), including derivatives of benz(a)anthracene (B33201), are recognized as significant environmental pollutants. researchgate.net These compounds are often more resistant to degradation than their parent PAHs, leading to their prolonged presence in the environment. researchgate.net The incomplete combustion of organic materials is a primary source of these compounds.
Research has identified dimethylated derivatives of benz[a]anthracene as major Me-PAHs in environmental samples associated with road traffic. researchgate.net Specifically, in road dust, gully pot sediment, and puddle sediment, compounds such as 6,8-dimethylbenz(a)anthracene (6,8-DMBaA), 3,9-DMBaA, and 7,12-DMBaA are predominant. researchgate.net Along with monomethylated derivatives of benz(a)anthracene, these dimethylated forms can constitute a significant portion of the total Me-PAHs detected in these matrices. researchgate.net For instance, in one study, the sum of these compounds accounted for 59% of the total Me-PAHs in road dust, 54% in gully pot sediment, and 61% in puddle sediment. researchgate.net
| Environmental Matrix | Predominant Methylated Benz(a)anthracenes | Percentage of Total Me-PAHs |
| Road Dust | 6,8-DMBaA, 3,9-DMBaA, 7,12-DMBaA, 7/9-MBaA, 2-MPHE | 59% |
| Gully Pot Sediment | 6,8-DMBaA, 3,9-DMBaA, 7,12-DMBaA, 7/9-MBaA, 2-MPHE | 54% |
| Puddle Sediment | 6,8-DMBaA, 3,9-DMBaA, 7,12-DMBaA, 7/9-MBaA, 2-MPHE | 61% |
Research on Environmental Transformation and Degradation Pathways of Polycyclic Aromatic Hydrocarbons, including Alkylated Forms
The environmental transformation of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives is a complex process involving both biotic and abiotic pathways. nih.govnih.gov Microbial degradation is a key mechanism for the removal of these compounds from the environment. nih.gov
Microbial Degradation:
A variety of microorganisms, including bacteria, fungi, and algae, are capable of degrading PAHs. nih.govresearchgate.net
Bacteria: Aerobic bacteria utilize oxygenase enzymes to initiate the breakdown of PAHs. nih.govnih.gov For instance, Sphingomonas species can degrade PAHs with two to five rings through non-specific oxidation using enzymes like dioxygenase. nih.gov Studies on Sphingobium quisquiliarum have shown that monooxygenation of the methyl groups is a primary metabolic pathway in the biodegradation of alkylated PAHs. nih.gov Anaerobic degradation by bacteria is also possible, employing reductive reactions with alternative electron acceptors. nih.govresearchgate.net
Fungi: Fungi contribute to the degradation of PAHs through processes like mycoremediation, often involving co-metabolism where the fungus degrades the pollutant while feeding on another substrate. researchgate.net Ligninolytic fungi can transform PAHs into more water-soluble compounds, while non-ligninolytic fungi can oxidize them to arene oxides and phenols. researchgate.net The fungus Cunninghamella elegans has been observed to oxidize 7-methylbenz(a)anthracene. nih.gov
Algae: Algae utilize monooxygenase and dioxygenase enzymes to break down PAHs, leading to hydroxylated and dihydroxylated intermediates through biodegradation and bioaccumulation. researchgate.net
Photodegradation:
PAHs can also be transformed by photolysis. nih.gov Anthracene, a related PAH, has been shown to degrade significantly upon exposure to sunlight. nih.gov However, the degradation products, which can include 9,10-anthraquinone and phthalic acid, may be more toxic than the parent compound. nih.govresearchgate.net This suggests that while photodegradation can remove the initial pollutant, it may lead to the formation of more hazardous substances. nih.gov
| Degradation Pathway | Organism/Process | Key Mechanisms and Enzymes | Resulting Products |
| Bacterial Degradation | Sphingobium quisquiliarum | Monooxygenation of methyl groups | Oxygenated PAHs |
| Aerobic Bacteria | Dioxygenase, Monooxygenase | Dihydrodiols, Phenols | |
| Anaerobic Bacteria | Reductive reactions | - | |
| Fungal Degradation | Ligninolytic Fungi | Co-metabolism, Monooxygenase | Water-soluble compounds |
| Non-ligninolytic Fungi | Oxidation | Arene oxides, Phenols | |
| Cunninghamella elegans | Oxidation | trans-8,9-dihydroxy-8,9-dihydro-7-hydroxymethylbenz(a)anthracene, trans-3,4-dihydroxy-3,4-dihydro-7-hydroxymethylbenz(a)anthracene | |
| Algal Degradation | Various Algae | Monooxygenase, Dioxygenase | Hydroxylated and dihydroxylated intermediates |
| Photodegradation | Sunlight | Photolysis | 9,10-anthraquinone, Phthalic acid (from anthracene) |
Bioaccumulation and Biotransformation Research in Model Organisms Exposed to Alkylated Benz(a)anthracenes
The bioaccumulation and biotransformation of alkylated benz(a)anthracenes have been investigated in various model organisms, revealing species-specific metabolic pathways and effects.
Invertebrates:
Studies on the Mediterranean mussel, Mytilus galloprovincialis, have demonstrated the bioaccumulation of benz(a)anthracene. nih.gov The bioconcentration factors (BCFs) for mussels exposed to this compound were found to be significant, indicating its potential to accumulate in aquatic organisms. nih.gov
Vertebrates (Fish):
Research on several fish species has shown that the alkylation of benz[a]anthracene can have position-dependent effects on its potency to activate the aryl hydrocarbon receptor 2 (AhR2). oup.comnih.gov This activation is a key step in the toxic mechanism of many PAHs. The sensitivity to AhR2 activation by benz(a)anthracene and its methylated homologues varies considerably among different fish species. oup.com For example, the half-maximal effective concentrations (EC50s) for benz(a)anthracene to activate AhR2 ranged over 140-fold between the most sensitive species (white sucker) and the most tolerant (northern pike). oup.com
Vertebrates (Mammals):
In mammalian systems, the metabolism of methylated benz(a)anthracenes has been extensively studied, particularly in rat liver preparations. The metabolism of 7,12-dimethylbenz(a)anthracene (DMBA) by rat liver microsomes involves hydroxylation of the methyl groups and the aromatic rings. nih.govnih.govcore.ac.uk This process leads to the formation of various metabolites, including phenols and dihydrodiols at different positions on the molecule. nih.govnih.gov
The presence of a hydroxyl group on a methyl substituent can significantly decrease the rate of metabolism. nih.gov For instance, the rate of total metabolism of 7-hydroxymethyl-12-methylbenz(a)anthracene was found to be only 20% to 70% of that of DMBA. nih.gov Furthermore, studies have shown that the introduction of an alkyl group, a process known as bioalkylation, can occur with weakly carcinogenic hydrocarbons like benz[a]anthracene in vivo. nih.gov Specifically, 7-methybenz(a)anthracene and 7,12-dimethylbenz(a)anthracene have been identified as metabolic products formed through bioalkylation in rat liver cytosol. researchgate.net
| Organism/System | Compound(s) Studied | Key Findings |
| Mytilus galloprovincialis (Mussel) | Benz(a)anthracene | Significant bioaccumulation observed. |
| Freshwater Fish (9 species) | Benz(a)anthracene, 4-MBAA, 8-MBAA, 7,12-DMBAA | Alkylation has position-dependent effects on AhR2 activation; significant interspecies variation in sensitivity. oup.comnih.gov |
| Rat Liver Microsomes | 7,12-Dimethylbenz(a)anthracene (DMBA) | Metabolism occurs at methyl groups and aromatic rings, forming various phenols and dihydrodiols. nih.govnih.govcore.ac.uk |
| Rat Liver Microsomes | 7-hydroxymethyl-12-methylbenz(a)anthracene | Presence of a hydroxyl group on the methyl group decreases the rate of metabolism compared to DMBA. nih.gov |
| Rat Liver Cytosol | Benz(a)anthracene | Undergoes bioalkylation to form 7-methybenz(a)anthracene and 7,12-dimethylbenz(a)anthracene. researchgate.net |
Future Research Directions for 6,8,12 Trimethylbenz a Anthracene
Advanced Computational Approaches in Predicting 6,8,12-Trimethylbenz(a)anthracene Reactivity and Interactions
The prediction of chemical reactivity and biological interactions through computational models offers a powerful, resource-efficient avenue for toxicological assessment. For this compound, future research will likely leverage advanced computational approaches to bridge existing knowledge gaps.
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the carcinogenic potential of PAHs. These models often rely on descriptors that quantify molecular properties. For methylated benz(a)anthracenes, the position of the methyl groups significantly influences their biological activity. Future QSAR studies will need to incorporate more sophisticated descriptors that can capture the subtle electronic and steric effects of the methyl substitutions at the 6, 8, and 12 positions of the benz(a)anthracene (B33201) skeleton. The development of robust QSAR models could provide a preliminary assessment of the carcinogenic risk of this compound and other less-studied isomers.
Molecular modeling will also be instrumental in predicting the interactions of this compound and its metabolites with biological macromolecules. Docking simulations can be used to predict the binding affinity and orientation of the compound within the active sites of metabolic enzymes, such as cytochrome P450s. This can help to identify the specific enzymes responsible for its metabolic activation. Furthermore, modeling the interaction of its ultimate carcinogenic metabolites, likely diol epoxides, with DNA can provide insights into the types of DNA adducts formed and their potential to induce mutations.
Table 1: Potential Computational Research Approaches for this compound
| Computational Approach | Research Goal | Potential Impact |
| QSAR Modeling | Predict carcinogenic potential based on molecular structure. | Rapid screening of uncharacterized isomers and prioritization for further testing. |
| Molecular Docking | Simulate interactions with metabolic enzymes (e.g., Cytochrome P450s). | Identification of key enzymes in the metabolic activation pathway. |
| Quantum Chemical Calculations | Determine the electronic properties and reactivity of metabolites. | Prediction of the most likely sites of metabolic attack and the stability of reactive intermediates. |
| Molecular Dynamics Simulations | Model the behavior of DNA adducts within the DNA double helix. | Understanding the structural distortions in DNA caused by adducts and their implications for DNA replication and repair. |
Development of Novel Analytical and Methodological Frameworks for Studying this compound Biotransformation and DNA Adducts
A significant hurdle in studying the specific effects of this compound is the analytical challenge of separating and identifying it and its metabolites from complex mixtures of isomers. Future research will necessitate the development of more sophisticated analytical techniques.
High-performance liquid chromatography (HPLC) coupled with advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), will be crucial. researchgate.net The development of specific fragmentation libraries for this compound and its predicted metabolites will enable their unambiguous identification in biological samples. researchgate.net The use of ultra-high-performance liquid chromatography (UHPLC) can offer improved resolution of isomeric PAHs, which is essential for accurate quantification. researchgate.net
The study of DNA adducts is central to understanding the carcinogenic mechanism of PAHs. Future methodologies will likely focus on highly sensitive techniques such as accelerator mass spectrometry (AMS) or specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection and quantification of specific this compound-DNA adducts. These methods can provide data on the levels and types of DNA damage in target tissues, even at low exposure levels.
Table 2: Emerging Analytical Frameworks for this compound Research
| Analytical Technique | Application | Advantage |
| UHPLC-MS/MS | Separation and identification of this compound and its metabolites in biological matrices. | High resolution and sensitivity for isomeric separation. researchgate.net |
| Accelerator Mass Spectrometry (AMS) | Ultrasensitive quantification of DNA adducts. | Ability to detect extremely low levels of DNA damage. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for confident identification of unknown metabolites and adducts. | Provides elemental composition information. tandfonline.com |
| 32P-Postlabeling | Sensitive detection of a wide range of DNA adducts. | Does not require radiolabeled compounds. |
Elucidation of Remaining Unknowns in the Specific Carcinogenic Mechanism of this compound and its Unique Structural Features
While the general carcinogenic mechanism of PAHs is understood to involve metabolic activation to diol epoxides that bind to DNA, the specific details for this compound are largely unknown. Future research must focus on elucidating the unique aspects of its carcinogenicity that are dictated by its specific methyl group configuration.
A key area of investigation will be the comparative carcinogenicity and metabolism of this compound with its isomers, such as the well-studied 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and 7,8,12-trimethylbenz(a)anthracene. Such studies will help to delineate the role of methyl group position in determining carcinogenic potency. For instance, early research indicated that this compound can induce leukemias in rats, and cytogenetic studies of these leukemias revealed specific chromosomal abnormalities. nih.gov Further investigation is needed to understand the molecular pathways leading to these specific cytogenetic changes.
The metabolic activation pathway of this compound needs to be fully characterized. This involves identifying the primary and secondary metabolites and the specific cytochrome P450 enzymes involved in their formation. Understanding which metabolic pathways are favored will clarify whether the bay-region diol-epoxide theory of PAH carcinogenesis fully applies to this isomer or if alternative activation pathways are significant.
Finally, the spectrum of DNA adducts formed by this compound needs to be identified and their mutagenic potential assessed. Determining the specific DNA bases that are targeted and the types of mutations that arise from these adducts will provide a direct link between the chemical structure of the carcinogen and its ultimate biological effect.
Table 3: Key Unknowns in the Carcinogenic Mechanism of this compound
| Research Question | Significance |
| What are the primary metabolic pathways and the specific enzymes involved? | Understanding the balance between activation and detoxification pathways. |
| What is the complete profile of DNA adducts formed? | Linking specific DNA lesions to mutagenic and carcinogenic outcomes. |
| How does the pattern of methylation in this compound influence its interaction with cellular receptors like the aryl hydrocarbon receptor (AhR)? | Elucidating the role of receptor-mediated events in its toxicity. |
| What are the specific molecular mechanisms underlying the observed leukemogenesis in animal models? | Identifying the critical target genes and signaling pathways disrupted by this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
